molecular formula C10H19NO2 B13305840 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol

Cat. No.: B13305840
M. Wt: 185.26 g/mol
InChI Key: CBKDWDGZWNXSBK-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C10H19NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclohexanol, a six-membered ring alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol typically involves the reaction of azetidine derivatives with cyclohexanol derivatives under specific conditions. One common method involves the nucleophilic substitution of an azetidine derivative with a cyclohexanol derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the azetidine ring can produce cyclohexylamine derivatives .

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing functional groups, potentially modulating the activity of target proteins. The cyclohexanol moiety may also contribute to the compound’s overall biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and cyclohexanol derivatives, such as:

Uniqueness

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is unique due to its combination of an azetidine ring and a cyclohexanol moiety. This dual functionality provides a versatile platform for the development of new compounds with diverse applications in medicinal chemistry, materials science, and chemical biology .

Biological Activity

Introduction

The compound 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring and a cyclohexanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity, mechanisms of action, and relevant case studies related to this compound.

Structural Overview

The molecular structure of This compound can be represented as follows:

  • Molecular Formula : C11_{11}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 185.26 g/mol

The compound features:

  • A hydroxyl group (-OH) attached to a cyclohexane ring.
  • An azetidine derivative linked through a methylene bridge.

This structural composition is significant for its biological activity, influencing interactions with various biological targets.

Antimicrobial Properties

Research indicates that This compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Candida albicans . The mechanism behind this antimicrobial effect may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate specific signaling pathways involved in cancer progression. For instance, interactions with the CCR6 receptor have been proposed, which could lead to therapeutic effects in inflammatory diseases and cancer treatment . Further exploration of its cytotoxic effects on cancer cell lines is warranted to establish its potential as an anticancer agent.

The biological activity of This compound is believed to stem from:

  • Interaction with Enzymes and Receptors : The azetidine ring may engage with various enzymes or receptors, modulating their activity .
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological macromolecules .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of several compounds similar to This compound against Bacillus anthracis, Staphylococcus aureus, and Candida albicans. Results indicated that certain derivatives exhibited potent activity, establishing a structure-activity relationship (SAR) that could guide future drug development .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the compound's anticancer potential, researchers evaluated its effects on various cancer cell lines. The findings suggested that the compound could inhibit cell proliferation through modulation of cell cycle regulators and apoptosis pathways. These results provide a foundation for further exploration into its therapeutic applications in oncology .

Comparative Analysis with Related Compounds

To better understand the unique properties of This compound , a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
Azetidin-3-olSimple azetidine derivativeLacks cyclohexanol moiety
CyclohexanolBasic cyclohexanol derivativeNo azetidine ring; simpler structure
3-(Azetidin-3-yloxy)propane-1-olPropane linkage instead of cyclohexaneDifferent alkyl chain length affecting reactivity

The unique combination of the cyclohexanol and azetidine structures in This compound contributes to distinct chemical reactivity and biological activity profiles that are advantageous in research applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H19NO2/c12-10-4-2-1-3-8(10)7-13-9-5-11-6-9/h8-12H,1-7H2

InChI Key

CBKDWDGZWNXSBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)COC2CNC2)O

Origin of Product

United States

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